1-(5-Bromo-2-iodo-benzyl)-pyrrolidine
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Overview
Description
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is a chemical compound characterized by a benzene ring substituted with bromine and iodine atoms, and a pyrrolidine ring attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-iodobenzyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the halogenated benzene ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(5-Bromo-2-iodo-benzyl)-pyrrolidone
Reduction: this compound derivatives with reduced halogen content
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-iodo-benzyl)-pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is unique due to its specific halogenation pattern and pyrrolidine ring. Similar compounds include:
1-(5-Bromo-2-iodo-benzyl)-cyclopropyl-amine: Similar halogenation pattern but with a cyclopropylamine group instead of pyrrolidine.
1-(5-Bromo-2-iodo-benzyl)-piperidine: Similar halogenation pattern but with a piperidine ring instead of pyrrolidine.
Biological Activity
1-(5-Bromo-2-iodo-benzyl)-pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of pyrrolidine with a substituted benzyl halide. The presence of halogen substituents, such as bromine and iodine, is significant as these groups can enhance the biological activity of the compound by influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Pyrrolidine derivatives have shown promising antimicrobial properties. In vitro studies indicate that compounds with halogen substitutions exhibit enhanced antibacterial and antifungal activities. For instance, similar pyrrolidine derivatives demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Research has indicated that certain pyrrolidine derivatives possess anticancer activities. For example, compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. A study reported that modifications in the structure led to varying degrees of cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy .
3. Neuropharmacological Effects
Pyrrolidine derivatives are also explored for their neuropharmacological effects, including analgesic and anti-inflammatory properties. The presence of specific substituents can modulate these effects, making them potential candidates for treating pain and inflammatory conditions .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- DNA Interaction: Some pyrrolidine derivatives are known to interact with DNA, potentially leading to alkylation of DNA bases and subsequent cytotoxic effects in cancer cells .
- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular processes, including those related to inflammation and cancer progression .
- Receptor Modulation: There is evidence suggesting that pyrrolidine compounds can act on neurotransmitter receptors, influencing neurochemical pathways .
Case Studies
Several studies have highlighted the biological activity of pyrrolidine derivatives:
- Study on Antimicrobial Activity: A recent study screened 248 monomeric alkaloids for antibacterial properties, revealing that halogenated pyrrolidines exhibited strong activity against multiple bacterial strains .
- Cytotoxicity Evaluation: Another research effort focused on evaluating the cytotoxicity of various pyrrolidine derivatives against HeLa and CaCo-2 cell lines, demonstrating significant dose-dependent effects .
Data Table: Biological Activities of Pyrrolidine Derivatives
Activity Type | Compound Example | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|---|
Antibacterial | This compound | Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL | ||
Anticancer | Similar Pyrrolidine Derivative | HeLa Cell Line | IC50 = 20 µM |
CaCo-2 Cell Line | IC50 = 15 µM | ||
Neuropharmacological | Various Pyrrolidine Derivatives | Pain Models | Varies by compound |
Properties
IUPAC Name |
1-[(5-bromo-2-iodophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINZBQVEKGBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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